molecular formula C7H11N3O B1455947 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1415719-36-6

3-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B1455947
M. Wt: 153.18 g/mol
InChI Key: MPMGWUUFODLBFH-UHFFFAOYSA-N
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Description

“3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that similar compounds, such as “Tolfenpyrad”, which is a pyrazole insecticide and fungicide, have been studied extensively1.



Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system3. However, the specific synthesis process for “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” is not explicitly provided in the searched resources. However, similar compounds like “Tolfenpyrad” have a molecular formula of C21H22ClN3O21.



Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, pyrazoles can be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media3. However, the specific chemical reactions involving “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” are not detailed in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” are not explicitly provided in the searched resources. However, similar compounds like “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” appear as white to cream or pale yellow crystals or powder with a melting point of 136.0-145.0°C4.


Scientific Research Applications

Synthesis and Biological Activity

3-ethyl-1-methyl-1H-pyrazole-5-carboxamide and its derivatives have been studied for their synthesis and potential biological activities. For instance, N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, related to 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, have shown significant inactivation effects against tobacco mosaic virus (TMV), suggesting potential applications in antiviral research (Zhang et al., 2012).

Nematocidal Evaluation

Pyrazole carboxamide derivatives, similar in structure to 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, have demonstrated noteworthy nematocidal activity against Meloidogyne incognita, a species of roundworm, indicating their potential application in agricultural pest control (Zhao et al., 2017).

Antileukemic Activity and Stability

Some derivatives of 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide have been evaluated for their antileukemic activity. Certain triazenopyrazoles, for instance, have been found to increase the average survival time in leukemia assays, pointing towards their potential as antileukemic agents (Shealy & O'dell, 1971).

Anticancer Evaluation

Research has also been conducted on 1H-pyrazole-3-carboxamide derivatives for their anticancer properties. These studies include investigation into their effects on cancer cells, kinase inhibition, and DNA-binding interactions, which are crucial for understanding their antitumor mechanisms (Lu et al., 2014).

Coordination Polymers and Luminescence Properties

In the field of material science, isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, structurally related to 3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, have been used to assemble coordination polymers with metals like Zn(II) and Cd(II). These compounds exhibit interesting thermal and luminescence properties, making them potentially useful in material science applications (Cheng et al., 2017).

Safety And Hazards

The safety and hazards associated with “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” are not explicitly mentioned in the searched resources. However, similar compounds like “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation4.


Future Directions

The future directions for “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide” are not explicitly mentioned in the searched resources. However, pyrazole compounds in general are being studied for their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry3.


Please note that the information provided is based on the available resources and may not fully cover “3-ethyl-1-methyl-1H-pyrazole-5-carboxamide”. Further research and studies may provide more comprehensive information.


properties

IUPAC Name

5-ethyl-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-4-6(7(8)11)10(2)9-5/h4H,3H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMGWUUFODLBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2019 - ACS Publications
A phenotypic screen of two different libraries of small molecules against the motility and development of the parasitic nematode Haemonchus contortus led to the identification of two 1-…
Number of citations: 20 pubs.acs.org
H Song, Y Liu, L Xiong, Y Li, N Yang… - Journal of agricultural …, 2012 - ACS Publications
On the basis of commercial insecticides tebufenpyrad and tolfenpyrad, two series of novel pyrazole-5-carboxamides containing α-hydroxymethyl-N-benzyl or α-chloromethyl-N-benzyl …
Number of citations: 88 pubs.acs.org
H Song, Y Liu, L Xiong, Y Li, N Yang… - Journal of agricultural …, 2013 - ACS Publications
On the basis of complex I receptor protein binding site and commercial tebufenpyrad and tolfenpyrad, four series of novel pyrazole-5-carboxamides containing imine, oxime ether, oxime …
Number of citations: 78 pubs.acs.org
Y Jiao, S Preston, H Song, A Jabbar, Y Liu, J Baell… - Parasites & …, 2017 - Springer
… In addition, tolfenpyrad (IUPAC name: 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, cat. no. T535325, Toronto Research Chemicals, …
Number of citations: 27 link.springer.com
Z Yan, A Liu, M Huang, M Liu, H Pei, L Huang… - European Journal of …, 2018 - Elsevier
Pyrazolecarboxamide fungicides are one of the most important classes of agricultural fungicides, which belong to succinodehydrogenase inhibitors (SDHIS). To discover new …
Number of citations: 65 www.sciencedirect.com
X Hua, W Liu, Y Su, X Liu, J Liu, N Liu… - Pest management …, 2020 - Wiley Online Library
BACKGROUND Succinate dehydrogenase (SDH) has been identified as one of the most significant targets for fungicide discovery. To date, 23 commercial SDH inhibitor (SDHI) …
Number of citations: 59 onlinelibrary.wiley.com
L Encinas, H O'Keefe, M Neu… - Journal of Medicinal …, 2014 - ACS Publications
Tuberculosis (TB) is one of the world’s oldest and deadliest diseases, killing a person every 20 s. InhA, the enoyl-ACP reductase from Mycobacterium tuberculosis, is the target of the …
Number of citations: 114 pubs.acs.org
JC Pessoa, RF Azevedo, SF Mota… - Letters in Organic …, 2018 - ingentaconnect.com
… , 5-{[4-(9H-fluoren-9-yl)piperazin-1-yl]carbonyl}-1H-indole (GEQ), N-((3R,5S)-1-(benzofuran-3-carbonyl)-5-(ethylcarbamoyl)pyrrolidin-3-yl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide …
Number of citations: 4 www.ingentaconnect.com
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org
VM Patel, NB Patel - Chemistry & Biology Interface, 2017 - cbijournal.com
… The structure of 4COD contains 269 amino acids, co-crystal ligand N-((3R,5S)-1-(benzofuran-3carbonyl)-5-(ethylcarbamoyl)pyrrolidin- 3-yl)3-ethyl-1-methyl-1H-pyrazole-5-carboxamide …
Number of citations: 4 www.cbijournal.com

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